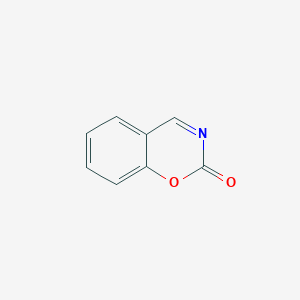

2H-1,3-Benzoxazin-2-one

Vue d'ensemble

Description

2H-1,3-Benzoxazin-2-one is a chemical compound with the molecular formula C8H5NO2 . It is also known by other names such as Coumaraz-2-one and azacoumarin . The molecular weight of this compound is 147.13 g/mol .

Synthesis Analysis

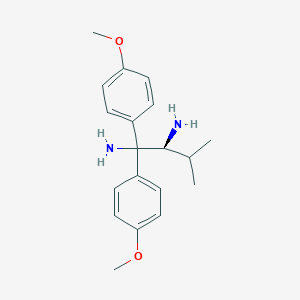

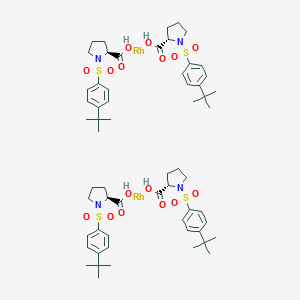

A practical one-pot synthesis of 2H-1,3-benzoxazines from ketones has been described in the literature . This process utilizes an imino-pyridine directing group, which promotes a Cu-directed sp2 hydroxylation using H2O2 as an oxidant, followed by an oxidative intramolecular C-O bond formation upon the addition of NEt3 .

Molecular Structure Analysis

The molecular structure of 2H-1,3-Benzoxazin-2-one consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChIKey of the compound is BIXMBBKKPTYJEK-UHFFFAOYSA-N .

Chemical Reactions Analysis

The cyclization of 2H-1,3-benzoxazines occurs via deprotonation of the benzylic position of the directing group to produce a 2-azallyl anion intermediate, which is then oxidized to the corresponding 2-azaallyl radical before the C-O bond formation event .

Physical And Chemical Properties Analysis

2H-1,3-Benzoxazin-2-one has a topological polar surface area of 38.7 Ų and a complexity of 200 . It has no hydrogen bond donors but has 2 hydrogen bond acceptors . The compound has no rotatable bonds and its formal charge is 0 .

Applications De Recherche Scientifique

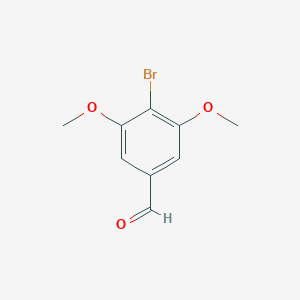

Synthesis of Derivatives

2H-1,3-Benzoxazin-2-one is used in the synthesis of a broad range of derivatives. These derivatives are catalyzed by aldimine and trifluoromethanesulfonic acid. The process has been optimized into a robust, scalable process .

Agricultural Applications

2H-1,3-Benzoxazin-2-one derivatives are found in agricultural bactericides. They are used to protect crops from harmful bacteria, contributing to increased crop yield and food security .

Pharmaceutical Applications

This compound is present in the key precursor for the enantioselective Pd-catalyzed C−N coupling to the benzoxazino-indole chiral hemiaminal core of elbasvir, a potent inhibitor of the HCV NS5A protein .

Antifungal and Antibacterial Activities

Derivatives of 2H-1,3-Benzoxazin-2-one have shown significant antifungal and antibacterial activities. This makes them valuable in the development of new drugs and treatments .

Anti-inflammatory and Analgesic Properties

Benzoxazine and benzoxazinone, which include 2H-1,3-Benzoxazin-2-one, are reported to exhibit anti-inflammatory and analgesic properties. This makes them useful in the development of pain relief and anti-inflammatory medications .

Neuroprotective Properties

These compounds have also shown neuroprotective activities, indicating potential use in the treatment of neurological disorders .

Tunable Electronic Structure

Coumaraz-2-on-4-ylidene, a derivative of 2H-1,3-Benzoxazin-2-one, is an ambiphilic N-heterocyclic carbene with a tunable electronic structure. This property makes it useful in various chemical reactions and processes .

Material Applications

Persistent radicals derived from N-heterocyclic carbenes, including 2H-1,3-Benzoxazin-2-one, have potential applications in material science .

Mécanisme D'action

Target of Action

2H-1,3-Benzoxazin-2-one, also known as Coumaraz-2-one, is a heterocyclic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the DNA topoisomerase enzyme . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The interaction of 2H-1,3-Benzoxazin-2-one with its targets leads to significant changes in their function. For instance, when interacting with DNA topoisomerase, it acts as an inhibitor . The compound utilizes the nitrogen atom present in the heterocyclic ring as the directing group to afford regioselective halogenated products .

Biochemical Pathways

The biosynthesis of 2H-1,3-Benzoxazin-2-one involves a linear pathway leading to the storage of its derivatives as glucoside conjugates . This pathway includes nine enzymes and is influenced by the presence of other plants, leading to increased production of the compound . The compound is also involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants .

Pharmacokinetics

Some studies suggest that the compound exhibits a dose-dependent absorption and excretion in humans . The plasma level of the compound peaks approximately 3 hours after food intake, and it can be detected in urine even 36 hours after consumption .

Result of Action

The action of 2H-1,3-Benzoxazin-2-one results in a variety of molecular and cellular effects. For instance, it has been found to exhibit antimicrobial, anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, D2 receptor antagonist, antitumor, and inhibitor of platelet aggregation activities . It also acts as a potential poison for human topoisomerase I .

Action Environment

The action, efficacy, and stability of 2H-1,3-Benzoxazin-2-one are influenced by various environmental factors. For example, the presence of weeds has been found to stimulate the production of the compound in wheat seedlings . Furthermore, the compound’s action can be influenced by the conditions under which it is synthesized .

Propriétés

IUPAC Name |

1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMBBKKPTYJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513343 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,3-Benzoxazin-2-one | |

CAS RN |

5651-38-7 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)